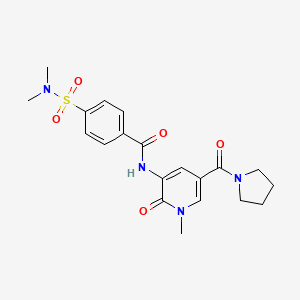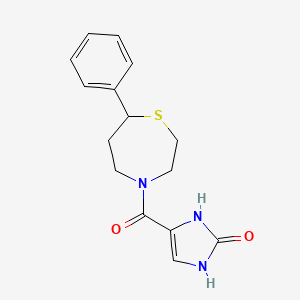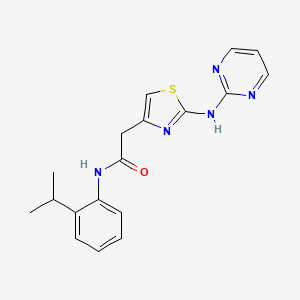
4-(N,N-dimethylsulfamoyl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazoles are essential heterocyclic motifs in pharmaceuticals. This compound’s unique structure makes it a potential candidate for drug design. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its properties for specific therapeutic applications. Potential areas include antiviral agents, anticancer drugs, and enzyme inhibitors .
Agrochemicals and Pesticides
Imidazoles have been used in agrochemicals due to their ability to modulate plant growth, control pests, and enhance crop yield. This compound’s specific substitution pattern could contribute to novel pesticide formulations or plant growth regulators .
Optoelectronic Materials
The conjugated system in this compound suggests potential applications in optoelectronic devices. Researchers can explore its fluorescence properties, photoluminescence, and aggregation-induced emission behavior. It may find use in organic light-emitting diodes (OLEDs), sensors, and other light-emitting applications .
Catalysis
Imidazoles serve as ligands in transition metal catalysis. This compound’s unique substituents could influence its coordination chemistry with metals. Investigating its catalytic activity in various reactions (e.g., cross-coupling, C–H activation) may reveal new synthetic methodologies .
Materials Science
Functional materials often incorporate heterocycles. Researchers can explore the incorporation of this compound into polymers, coatings, or nanomaterials. Its electronic properties and solubility may contribute to novel materials with tailored properties .
Computational Chemistry
Molecular modeling and quantum calculations can elucidate the electronic structure, stability, and reactivity of this compound. Researchers can predict its behavior in different environments, aiding in rational design and optimization .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-22(2)30(28,29)16-8-6-14(7-9-16)18(25)21-17-12-15(13-23(3)20(17)27)19(26)24-10-4-5-11-24/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOONUVBBXZRMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2775414.png)

![ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775418.png)
![1-(2,5-Dimethylbenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2775421.png)
![N-Ethyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2775422.png)


![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole](/img/structure/B2775427.png)


![Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate](/img/structure/B2775431.png)